tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
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Overview
Description
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is an organic compound that features a tert-butyl group, a cyano group, a hydroxy group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters.
Scientific Research Applications
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and keto groups can participate in hydrogen bonding and other interactions. These interactions can influence biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-Cyano-5-hydroxyhexanoate: Lacks the keto group, resulting in different reactivity.
tert-Butyl 6-Cyano-3-oxohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
tert-Butyl 5-Hydroxy-3-oxohexanoate: Lacks the cyano group, altering its electrophilic properties.
Uniqueness
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to the presence of all three functional groups (cyano, hydroxy, and keto) in its structure
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3 |
InChI Key |
CCQZKUWBWPJBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CC#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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